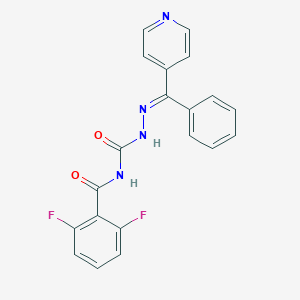
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone, also known as DFP-10917, is a novel small molecule semicarbazone derivative that has recently gained attention in the scientific community due to its potential therapeutic applications. DFP-10917 has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to sensitize cancer cells to chemotherapy, making it a potential adjunct therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the inhibition of the enzyme ribonucleotide reductase (RR), which is involved in the synthesis of deoxyribonucleotides required for DNA replication and repair. By inhibiting RR, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone disrupts the DNA synthesis and repair processes, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor pathway. Additionally, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone exhibits several advantages for lab experiments, including its high yield and purity, low toxicity, and high selectivity towards cancer cells. However, its limited solubility in water and other solvents can pose a challenge for its use in in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone.
Zukünftige Richtungen
For phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone research include the development of more efficient synthesis methods, the determination of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in animal models and clinical trials. Additionally, the combination of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone with other anti-cancer agents may enhance its therapeutic potential and overcome drug resistance in cancer cells.
Conclusion:
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone is a novel small molecule semicarbazone derivative that exhibits anti-tumor activity in various cancer cell lines. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the disruption of DNA synthesis and repair processes in cancer cells. phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. Further research is needed to explore its therapeutic applications and optimize its use in cancer treatment.
Synthesemethoden
The synthesis of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the condensation of 2,6-difluorobenzoyl hydrazine with 4-pyridinyl ketone followed by the addition of phenyl isocyanate. The resulting semicarbazone derivative is then purified by column chromatography to obtain phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone in high yield and purity.
Eigenschaften
Produktname |
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone |
|---|---|
Molekularformel |
C20H14F2N4O2 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2,6-difluoro-N-[[(E)-[phenyl(pyridin-4-yl)methylidene]amino]carbamoyl]benzamide |
InChI |
InChI=1S/C20H14F2N4O2/c21-15-7-4-8-16(22)17(15)19(27)24-20(28)26-25-18(13-5-2-1-3-6-13)14-9-11-23-12-10-14/h1-12H,(H2,24,26,27,28)/b25-18+ |
InChI-Schlüssel |
FTJVJCZHRDJWET-XIEYBQDHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)NC(=O)C2=C(C=CC=C2F)F)/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)
![2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)


![4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287685.png)
![N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide](/img/structure/B287686.png)
![5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)
![5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
![6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287695.png)
![3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
![3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287703.png)
![N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine](/img/structure/B287707.png)
![Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B287708.png)
![5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)